molecular formula C24H21N3O3S2 B2638443 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252895-01-4

2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2638443
CAS RN: 1252895-01-4
M. Wt: 463.57
InChI Key: DKHLHAXTKQXOLK-UHFFFAOYSA-N
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Description

The compound “2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It is related to a class of compounds known as 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues . These analogues have been prepared to probe the steric and electronic properties of the binding pocket of the MT(2) receptor .

Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities, showing potent effects against human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds display significant growth inhibition properties, with some being nearly as active as doxorubicin (Hafez & El-Gazzar, 2017).

Antimicrobial and Antioxidant Evaluation

Compounds incorporating indolylthienopyrimidines have been synthesized and shown promising antioxidant and antimicrobial activities. These findings highlight the potential use of thieno[3,2-d]pyrimidine derivatives in the development of new antimicrobial and antioxidant agents (Saundane et al., 2012).

Anticonvulsant Activity

Research on 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives has revealed their potential anticonvulsant activities, providing a basis for further exploration of thieno[3,2-d]pyrimidine compounds in the treatment of epilepsy and related disorders (Severina et al., 2019).

Synthesis and Biological Activities

The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, displaying a wide spectrum of biological activities such as anticancer, antimicrobial, and anti-inflammatory effects, underscores the versatility and potential of thieno[3,2-d]pyrimidine derivatives in medicinal chemistry (Bassyouni & Fathalla, 2013).

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-30-18-7-4-5-16(13-18)14-27-23(29)22-19(10-12-31-22)25-24(27)32-15-21(28)26-11-9-17-6-2-3-8-20(17)26/h2-8,10,12-13H,9,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHLHAXTKQXOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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